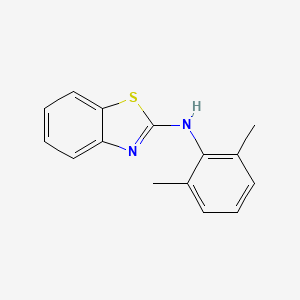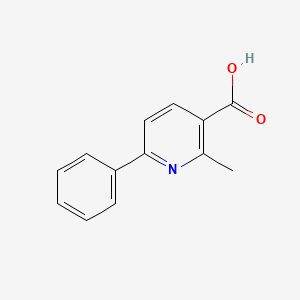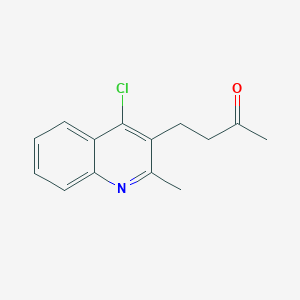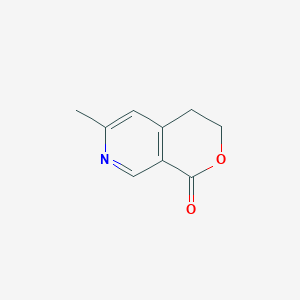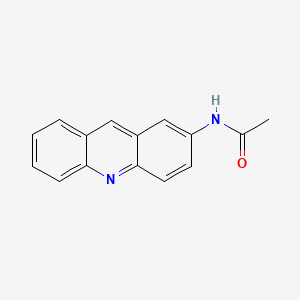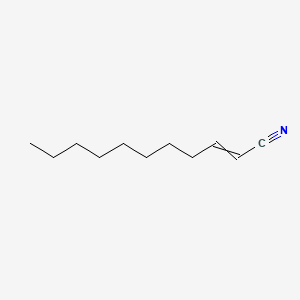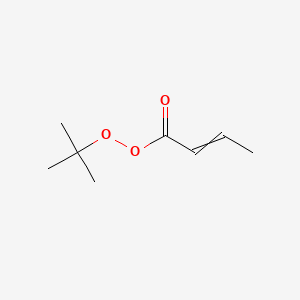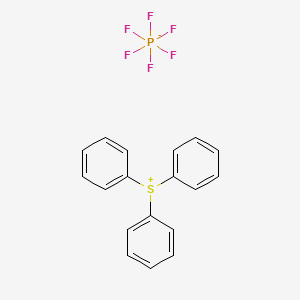
Clamoxyquine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clamoxyquin, also known as clamoxyquine, is a compound with the IUPAC name 5-chloro-7-({[3-(diethylamino)propyl]amino}methyl)quinolin-8-ol. It is primarily used as an antiamebic and antidiarrheal drug. Clamoxyquin is often utilized in veterinary medicine to treat salmonids infected with the myxozoan parasite Myxobolus cerebralis .
準備方法
Clamoxyquin is synthesized through a Mannich condensation reaction. The process involves the reaction of hydroxyquinoline with formaldehyde and N,N-diethylpropylenediamine. This reaction yields clamoxyquin as the final product . The industrial production methods for clamoxyquin are similar, involving large-scale Mannich condensation reactions under controlled conditions to ensure high yield and purity.
化学反応の分析
Clamoxyquin undergoes several types of chemical reactions, including:
Oxidation: Clamoxyquin can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different structural analogs.
Substitution: The chlorine atom in clamoxyquin can be substituted with other functional groups, resulting in a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions are typically quinoline derivatives with modified functional groups .
科学的研究の応用
Clamoxyquin has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various quinoline derivatives.
Biology: Clamoxyquin is studied for its effects on parasites and its potential use in treating parasitic infections.
Medicine: It is used as an antiamebic and antidiarrheal drug in veterinary medicine.
Industry: Clamoxyquin is used in the aquaculture industry to treat fish infected with parasites.
作用機序
The mechanism of action of clamoxyquin involves its interaction with the cellular components of parasites. It is believed to interfere with the parasite’s metabolic processes, leading to its death. The exact molecular targets and pathways involved in this process are still under investigation, but it is known to disrupt the normal functioning of the parasite’s cells .
類似化合物との比較
Clamoxyquin is similar to other quinoline derivatives, such as chloroquine and quinine. it is unique in its specific use as an antiamebic and antidiarrheal drug in veterinary medicine. Other similar compounds include:
Chloroquine: Used primarily as an antimalarial drug.
Quinine: Also used as an antimalarial drug and for treating leg cramps.
Mefloquine: Another antimalarial drug with a different mechanism of action.
Clamoxyquin’s uniqueness lies in its specific application in veterinary medicine and its effectiveness against the myxozoan parasite Myxobolus cerebralis.
特性
CAS番号 |
2545-39-3 |
|---|---|
分子式 |
C17H24ClN3O |
分子量 |
321.8 g/mol |
IUPAC名 |
5-chloro-7-[[3-(diethylamino)propylamino]methyl]quinolin-8-ol |
InChI |
InChI=1S/C17H24ClN3O/c1-3-21(4-2)10-6-8-19-12-13-11-15(18)14-7-5-9-20-16(14)17(13)22/h5,7,9,11,19,22H,3-4,6,8,10,12H2,1-2H3 |
InChIキー |
HOFHLRCDGWSLHX-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNCC1=CC(=C2C=CC=NC2=C1O)Cl |
正規SMILES |
CCN(CC)CCCNCC1=CC(=C2C=CC=NC2=C1O)Cl |
その他のCAS番号 |
2545-39-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



